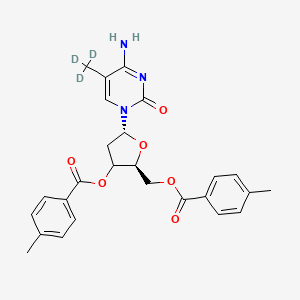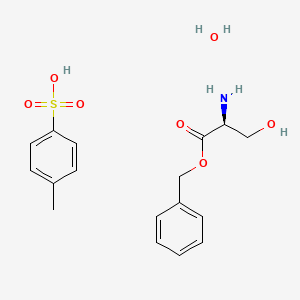
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is a compound with the molecular formula C17H23NO7S and a molecular weight of 385.43. It is primarily used in organic synthesis and proteomics research . This compound is a derivative of L-serine, an amino acid, and is combined with p-toluenesulfonate to form a salt, which is then hydrated to form the monohydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate typically involves the esterification of L-serine with benzyl alcohol in the presence of p-toluenesulfonic acid or p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as benzene or carbon tetrachloride to azeotropically remove water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. The use of p-toluenesulfonyl chloride is preferred due to its better shelf life and safety profile compared to p-toluenesulfonic acid . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.
Hydrolysis: Aqueous acid or base, ambient temperature.
Major Products Formed
Esterification: Benzyl esters of L-serine.
Substitution: Substituted benzyl L-serine derivatives.
Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.
Scientific Research Applications
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .
Comparison with Similar Compounds
Similar Compounds
Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.
Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.
Uniqueness
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C17H23NO7S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1 |
InChI Key |
HIWVDEXAMLSUPZ-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




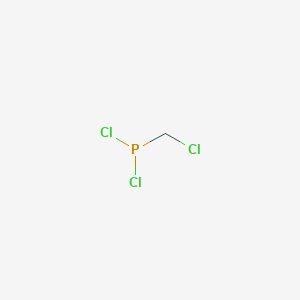
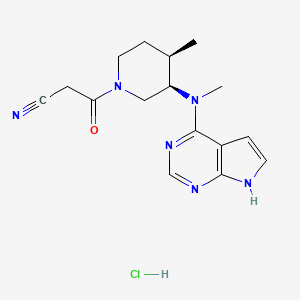
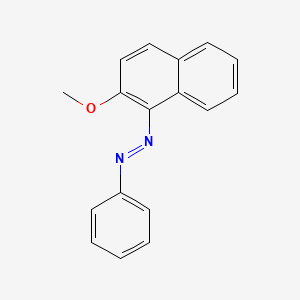

![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
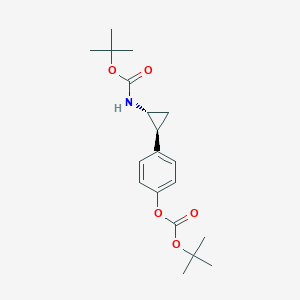
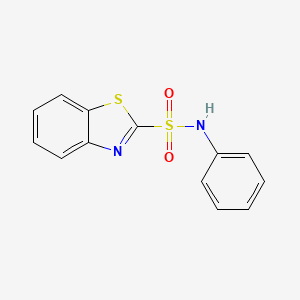
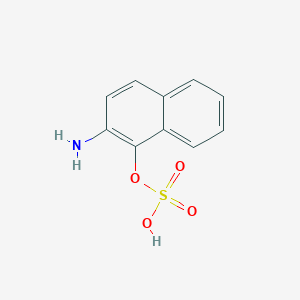
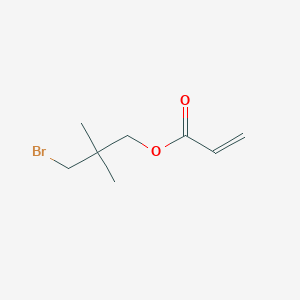
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
